Thiamethoxam-d4

Description

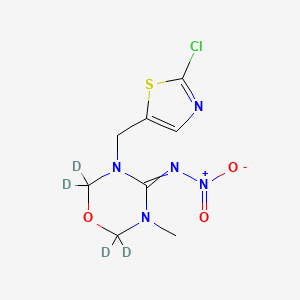

Structure

3D Structure

Propriétés

IUPAC Name |

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWZPOKUUAIXIW-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N(C(=N[N+](=O)[O-])N(C(O1)([2H])[2H])CC2=CN=C(S2)Cl)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Thiamethoxam Analogues

Approaches to Deuterium (B1214612) Incorporation in Thiamethoxam (B1682794) Derivatives

The synthesis of deuterated thiamethoxam, such as Thiamethoxam-d4, involves the introduction of deuterium atoms at specific positions within the molecule. While the precise, detailed synthetic routes for commercial this compound are often proprietary, general strategies for deuterium incorporation in related neonicotinoids and other organic molecules can provide insight into the potential methodologies.

One common approach involves the use of deuterated reagents during the synthesis process. For instance, in the synthesis of related neonicotinoids like imidacloprid, deuterated ethylene (B1197577) diamine can be used to form a deuterated imidazolidine (B613845) ring. Another method is isotopic exchange, where hydrogen atoms are replaced with deuterium by using heavy water (D₂O) under acidic conditions. The synthesis of α,α-dideuterio alcohols has been achieved through the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and D₂O, a method noted for its high deuterium incorporation and tolerance of various functional groups. mdpi.com

The general synthesis of thiamethoxam involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with a thiazole (B1198619) derivative. wikipedia.org To produce this compound, where the deuterium atoms are located on the oxadiazine ring, a deuterated version of the 3-methyl-4-nitroimino-1,3,5-oxadiazinane precursor would likely be required. lgcstandards.com This could potentially be achieved by using deuterated formaldehyde (B43269) or other deuterated starting materials in the formation of the oxadiazine ring.

The synthesis of thiamethoxam itself can be achieved by reacting 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole in a suitable solvent. googleapis.com To create the deuterated analogue, the synthesis would need to be adapted to incorporate deuterium atoms. For example, a process for preparing deuterated benzamide (B126) compounds involved using deuterated methanol (B129727) and ammonia (B1221849) to produce deuterated methylamine, which was then incorporated into the final molecule. google.com

A plausible, though not explicitly documented, route for this compound could involve a multi-step synthesis where deuterated building blocks are assembled. This ensures precise positioning of the deuterium atoms and high isotopic purity.

Analytical Characterization of Deuterated Thiamethoxam for Isotopic Purity and Positional Isomerism in Research Applications

The utility of this compound as an internal standard is critically dependent on its isotopic purity and the precise location of the deuterium atoms. medchemexpress.com High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for both the use and characterization of this compound. researchgate.net

Isotopic Purity: The isotopic purity, often expressed as atom percent deuterium (atom % D), is a critical quality metric. For analytical standards, this value is typically required to be high, often ≥98 atom % D, to minimize interference from any unlabeled or partially labeled compound. This high purity ensures that the signal from the internal standard is distinct from that of the analyte.

Positional Isomerism: The specific placement of the deuterium atoms is also crucial. In this compound (oxadiazine-d4), the four deuterium atoms are located on the oxadiazine ring. lgcstandards.comachemtek.com This specific labeling is important because it can influence the fragmentation pattern in mass spectrometry, ensuring that the resulting fragment ions are also isotopically labeled and distinct from the fragments of the unlabeled thiamethoxam. mun.ca The structural distinction provided by the specific deuterium placement helps to avoid chromatographic co-elution and ensures distinct mass spectral fragmentation.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming the position of the deuterium atoms. Mass spectrometry, particularly high-resolution mass spectrometry, is used to confirm the molecular weight and isotopic distribution. mdpi.commedchemexpress.com

The characterization data provided with commercially available this compound typically includes its CAS number, molecular formula, and molecular weight, along with information on its purity. achemtek.comclearsynth.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1331642-98-8 | veeprho.comachemtek.comclearsynth.com |

| IUPAC Name | 3-[(2-Chloro-5-thiazolyl)methyl]tetrahydro-5-methyl-N-nitro-4H-1,3,5-oxadiazin-4-imine-d4 | veeprho.com |

| Synonyms | Thiamethoxam D4 (oxadiazine D4), Flagship-d4, Meridian-d4 | veeprho.comlgcstandards.comachemtek.com |

| Molecular Formula | C₈H₆D₄ClN₅O₃S | lgcstandards.com |

| Molecular Weight | Approximately 295.74 g/mol | achemtek.com |

| Purity | Often ≥98% | achemtek.com |

| Deuterium Location | Oxadiazine ring | lgcstandards.com |

Scalability and Accessibility of Deuterated Thiamethoxam for Broad Research Deployment

The scalability of deuterated thiamethoxam synthesis is a significant consideration, as the cost of deuterated reagents can be a major hurdle for industrial-scale production. The synthesis of complex molecules like this compound requires specialized expertise and equipment, which can also contribute to the cost.

Despite these challenges, this compound is commercially available from multiple suppliers, indicating that scalable synthetic routes have been developed. lgcstandards.comachemtek.comclearsynth.comlgcstandards.com Its availability is crucial for researchers in fields such as environmental science, food safety, and toxicology, who rely on it for the accurate quantification of thiamethoxam residues in various matrices like honey, cabbage, and water. researchgate.netoaepublish.combham.ac.uk

The use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) methods is well-established. researchgate.net This widespread application in routine analytical testing necessitates a reliable supply chain. The commercial availability of this compound as a certified reference material, often produced under ISO/IEC 17025 and ISO 17034 accreditations, ensures its quality and suitability for regulatory and research purposes. lgcstandards.comlgcstandards.com

The demand for deuterated standards like this compound is driven by the need for sensitive and accurate analytical methods to monitor neonicotinoid levels in the environment and food products. oaepublish.com While the initial investment in producing such standards can be high, the benefits of improved analytical accuracy and reliability justify their use in broad research and monitoring applications.

Advanced Analytical Methodologies Employing Thiamethoxam D4

Role as an Internal Standard in Quantitative Chemical Analysis

In quantitative analysis, the goal is to determine the exact amount of a substance (the analyte) in a sample. However, the analytical process itself can introduce variability. An internal standard is a known amount of a compound, chemically similar to the analyte, added to the sample at the beginning of the analysis. By comparing the analytical response of the analyte to that of the internal standard, variations in sample preparation and instrument response can be corrected. Thiamethoxam-d4 is ideally suited for this role in the analysis of thiamethoxam (B1682794) and other neonicotinoids due to its similar chemical behavior and distinct mass, which allows it to be differentiated by a mass spectrometer. mendeley.comresearchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that separates chemical mixtures and identifies and quantifies the components based on their mass-to-charge ratio. researchtrends.net It is widely used for detecting pesticide residues in various environmental and food matrices. researchtrends.netacs.org In these applications, this compound is frequently employed as an internal standard to ensure the accuracy of the results. nih.govacs.org

In LC-MS/MS, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used for quantification. It involves isolating a specific precursor ion (an ion of the target molecule) and then fragmenting it to produce characteristic product ions. The instrument then monitors for one or more of these specific precursor-to-product ion transitions. The optimization of these MRM transitions is a critical step in developing a robust analytical method. nih.govmdpi.com

For this compound, this optimization involves infusing a standard solution into the mass spectrometer to determine the most abundant and stable precursor and product ions, as well as the optimal collision energy required for fragmentation. nih.govlcms.cz This ensures maximum sensitivity and specificity for the detection of the internal standard, which is crucial for accurate quantification of the target analyte.

Below is a table summarizing typical MRM transitions for Thiamethoxam and its deuterated internal standard, this compound, as reported in various studies.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

| Thiamethoxam | 292 | 211 | 181 | epa.gov |

| This compound | 296 | 215 | - | researchtrends.net |

| Thiamethoxam-d3 | 295.1 | 132.0 / 184.0 | - | austinpublishinggroup.com |

| This compound | 295.7 | 215.1 | - | oup.com |

Table 1: Optimized MRM transitions for Thiamethoxam and its deuterated analogs.

A significant challenge in LC-MS/MS analysis, especially with complex samples like soil, honey, or plant tissues, is the "matrix effect". epa.govresearchgate.net This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the analytical signal. epa.govresearchgate.net This can result in inaccurate quantification.

The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov Because this compound is chemically almost identical to the unlabeled thiamethoxam, it experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by signal suppression or enhancement are effectively cancelled out, leading to more accurate and reliable quantitative results. lcms.czscienceopen.com Studies have shown that this approach significantly improves the accuracy of pesticide residue analysis in diverse and challenging matrices. lcms.cz

Optimization of Multiple Reaction Monitoring (MRM) Transitions

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Complementary Approaches

While LC-MS/MS is the predominant technique for analyzing neonicotinoids due to their polarity and thermal lability, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be a complementary approach for certain applications. lcms.czresearchgate.net For compounds that are amenable to gas chromatography, GC-MS/MS offers high chromatographic resolution and sensitivity. lcms.cz

Although less common for thiamethoxam analysis, the principles of using this compound as an internal standard would remain the same in a GC-MS/MS method. It would co-elute with the unlabeled analyte and provide a stable reference for quantification, correcting for any variability in the injection, separation, or detection steps. The development of such a method would require careful optimization of GC conditions and MS/MS parameters to ensure the integrity of the thermally sensitive molecule.

Isotope Dilution Mass Spectrometry (ID-MS/MS) for Enhanced Metrological Traceability and Reference Material Certification

Isotope Dilution Mass Spectrometry (ID-MS/MS) is considered a primary ratio method and represents the gold standard for high-accuracy quantitative analysis. mendeley.comresearchgate.net This technique utilizes an isotopically labeled internal standard, such as this compound, to achieve the highest level of accuracy and metrological traceability. mendeley.comresearchgate.net

In ID-MS/MS, a known amount of this compound is added to a sample containing an unknown amount of thiamethoxam. After thorough mixing and equilibration, the sample is analyzed by mass spectrometry. The ratio of the signals from the unlabeled analyte and the labeled standard is measured. Because the amount of the labeled standard is precisely known, the unknown concentration of the analyte can be calculated with very high precision and accuracy.

This methodology is crucial for the certification of reference materials. mendeley.comresearchgate.net Certified reference materials are highly characterized materials with a precisely known concentration of a specific substance, used to calibrate instruments and validate analytical methods. The use of this compound in ID-MS/MS is essential for establishing the certified value of thiamethoxam in these materials, ensuring the reliability of pesticide testing across different laboratories and regulatory bodies. mendeley.comresearchgate.netlgcstandards.com

Matrix-Specific Sample Preparation and Extraction Techniques Utilizing this compound

The effectiveness of any quantitative analysis heavily relies on the initial sample preparation and extraction steps. The goal is to efficiently extract the target analyte from the sample matrix while minimizing the co-extraction of interfering substances. This compound is added at the very beginning of this process to account for any analyte losses that may occur during extraction and cleanup.

A widely used extraction technique for pesticide residue analysis in various food and environmental matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. acs.orgshimadzu.com This method typically involves an initial extraction with an organic solvent like acetonitrile (B52724), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove matrix components. acs.orgresearchgate.net

For different matrices, the extraction protocol may be modified. For example:

Honey: A "sugaring-out" assisted liquid-liquid extraction can be employed, where the high sugar content of the honey itself aids in the phase separation of acetonitrile and water. gerstel.com

Soil: Techniques like matrix solid-phase dispersion (MSPD) or liquid-liquid extraction (LLE) are used to extract pesticides from the complex soil matrix. pjoes.comulpgc.es

Water: Solid-phase extraction (SPE) is a common method for pre-concentrating neonicotinoids from water samples prior to analysis. nih.govepa.gov

Atmospheric Particles: Pressurized solvent extraction followed by SPE cleanup has been used to determine neonicotinoids in airborne particles. austinpublishinggroup.com

Biological Tissues: Methods have been developed for extracting neonicotinoids from matrices like bat hair, involving solvent extraction and SPE cleanup. mdpi.com

In all these varied and matrix-specific procedures, the inclusion of this compound as an internal standard from the outset is a unifying and critical element for achieving accurate and reliable quantification. nih.govshimadzu.combham.ac.uk

Environmental Matrices: Water, Soil, and Sediment Sample Processing

The analysis of thiamethoxam in environmental compartments such as water, soil, and sediment requires robust extraction and cleanup procedures to isolate the analyte from interfering substances. nih.govscielo.brresearchgate.net this compound is introduced into the sample at the beginning of the analytical process to serve as an internal standard. researchgate.netnih.gov

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of aqueous samples, such as surface water, groundwater, and wastewater, prior to the analysis of thiamethoxam. researchtrends.netmdpi.comnih.gov The choice of SPE sorbent is critical and depends on the specific characteristics of the sample matrix and the target analytes. sigmaaldrich.comchromatographyonline.com

In a typical SPE protocol for water analysis, a known volume of the water sample is spiked with this compound and then passed through an SPE cartridge. acs.org Reversed-phase sorbents, such as C18 or polymeric materials like Oasis HLB, are commonly employed. researchgate.netmdpi.comsigmaaldrich.com These materials effectively retain thiamethoxam and its deuterated analog from the aqueous matrix while allowing more polar impurities to pass through. After loading the sample, the cartridge is washed to remove any remaining interferences. The retained analytes, including this compound, are then eluted with a small volume of an organic solvent or a solvent mixture, such as acetonitrile or methanol (B129727). nih.gov The resulting eluate is concentrated and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The ratio of the response of thiamethoxam to that of this compound is used for quantification.

Table 1: Representative SPE Protocols for Thiamethoxam Analysis in Water

| Parameter | Method 1 | Method 2 |

| Sample Type | Drainage Water | Wastewater |

| Internal Standard | Thiamethoxam-d3 | Imidacloprid-d4 |

| SPE Cartridge | Bond Elut Plexa | HLB (500 mg/6 mL) |

| Elution Solvent | Ethyl acetate | Methanol-acetonitrile (1:1, v/v) |

| Reference | acs.org | nih.gov |

This table is based on data from the cited sources and is for illustrative purposes. Specific conditions may vary between laboratories.

Liquid-Liquid Extraction (LLE) is another established technique for isolating analytes from a liquid matrix by partitioning them between two immiscible liquid phases. researchtrends.net While SPE is often preferred for its efficiency and lower solvent consumption, LLE remains a valuable tool, particularly for certain sample types or when specific interferences are present.

In the context of thiamethoxam analysis in water, a water sample, fortified with this compound, is mixed with an immiscible organic solvent. The higher affinity of thiamethoxam for the organic phase facilitates its transfer from the aqueous sample. After vigorous mixing and phase separation, the organic layer containing the analyte and the internal standard is collected, concentrated, and prepared for instrumental analysis. The selection of the extraction solvent is crucial for achieving high recovery rates.

For solid environmental matrices like soil and sediment, more rigorous extraction techniques are required to release the analytes from the solid particles. nih.gov Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), and ultrasonic extraction are commonly employed for this purpose. researchtrends.netepa.gov

PFE utilizes elevated temperatures and pressures to enhance the extraction efficiency of solvents, allowing for faster extractions with reduced solvent volumes compared to traditional methods like Soxhlet extraction. epa.govchromatographyonline.com A soil or sediment sample, mixed with a dispersing agent and spiked with this compound, is packed into a stainless-steel extraction cell. nih.govchromatographyonline.com The cell is then filled with a suitable solvent and heated and pressurized. chromatographyonline.com These conditions increase the solubility of thiamethoxam and improve the solvent's ability to penetrate the matrix. The resulting extract is then collected for further cleanup and analysis. chromatographyonline.com

Ultrasonic extraction, or sonication, uses high-frequency sound waves to agitate the sample in a solvent, facilitating the breakdown of the matrix and the release of the analyte. usgs.gov A soil or sediment sample is suspended in a solvent containing this compound and subjected to ultrasonic waves. This process enhances the mass transfer of thiamethoxam from the solid to the liquid phase. The extract is then separated from the solid material by centrifugation or filtration. usgs.gov

The QuEChERS method has gained widespread popularity for the analysis of pesticide residues in a variety of matrices, including soil. scielo.brresearchgate.netulpgc.es This approach combines extraction and cleanup into a simple and efficient procedure.

In a typical QuEChERS protocol for soil, a sample is first hydrated with water and then extracted with an organic solvent, usually acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. scielo.broaepublish.com this compound is added at the initial stage. oaepublish.com The salts induce phase separation between the aqueous and organic layers and help to drive the analytes into the organic phase. After centrifugation, an aliquot of the acetonitrile extract is subjected to dispersive solid-phase extraction (d-SPE) for cleanup. This step involves adding a small amount of a sorbent mixture to the extract to remove interfering co-extractives. The cleaned extract is then ready for LC-MS/MS analysis. purdue.edu

Table 2: Comparison of Extraction Methods for Solid Environmental Matrices

| Method | Principle | Advantages | Common Solvents | Reference |

| PFE | Elevated temperature and pressure | Fast, reduced solvent use | Dichloromethane, Acetone | nih.govepa.gov |

| Ultrasonic Extraction | High-frequency sound waves | Simple, effective for various matrices | Dichloromethane | usgs.gov |

| QuEChERS | Acetonitrile extraction with salting out and d-SPE cleanup | Fast, high-throughput, cost-effective | Acetonitrile | scielo.brresearchgate.netoaepublish.com |

This table provides a general overview. Specific parameters can vary based on the study and matrix.

Pressurized Fluid Extraction (PFE) and Ultrasonic Extraction for Solid Matrices

Biological Matrices: Plant Tissues, Animal Samples, and Apicultural Products

The determination of thiamethoxam in biological matrices presents unique challenges due to the complexity and variability of these samples. fao.orgmdpi.com The use of this compound as an internal standard is essential for achieving accurate quantification in matrices such as plant tissues, animal samples, and bee products. nih.govceh.ac.ukisip.de

The initial step in the analysis of solid biological samples is homogenization to ensure a representative sample and to facilitate efficient extraction. ceh.ac.ukuni-tuebingen.de Samples are typically homogenized using high-speed blenders or grinders.

Following homogenization, solvent extraction is performed to isolate thiamethoxam and its deuterated internal standard from the matrix. researchtrends.netceh.ac.uk The choice of solvent and extraction conditions depends on the nature of the sample. For plant tissues, a mixture of water and methanol or acetonitrile is often used. scielo.brfao.org For apicultural products like honey and pollen, a "dilute and shoot" approach or a modified QuEChERS method is common. oaepublish.comceh.ac.uk In the case of honey, the sample may be dissolved in water and acetonitrile, followed by the addition of QuEChERS salts. oaepublish.com For pollen and wax, a solid-liquid extraction with a solvent mixture like methanol-water is often employed after spiking with this compound. ceh.ac.uk

For animal tissues, extraction protocols often involve homogenization followed by extraction with acetonitrile or a similar organic solvent. nih.gov Subsequent cleanup steps, such as SPE or d-SPE, are typically necessary to remove lipids and other interfering compounds before instrumental analysis. researchtrends.net

Clean-up Strategies for Complex Biological Extracts

The use of this compound as an internal standard is integral to analytical methods designed to quantify its non-labeled counterpart, thiamethoxam, in complex biological matrices. Effective clean-up strategies are paramount to remove interfering substances that could compromise the accuracy of detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

One widely adopted technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, particularly for challenging matrices like honey. In a typical QuEChERS workflow, a honey sample is first spiked with this compound. oaepublish.com Subsequently, water and acetonitrile are added, followed by a salt mixture, commonly magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce liquid-liquid partitioning. oaepublish.com The mixture is vigorously agitated and centrifuged to separate the layers. oaepublish.com An aliquot of the upper acetonitrile layer, which contains the analytes, is then taken for further clean-up or directly for analysis. oaepublish.com

For other complex samples such as pollen and nectar, variations of this procedure are employed. A documented method involves spiking wet pollen or nectar samples (0.1g) with this compound. ceh.ac.uk The extraction proceeds with the addition of a hexane/isopropanol mixture, followed by a methanol/water solution, with vortexing and centrifugation steps to separate the aqueous layer containing the analyte. ceh.ac.uk

Further refinement of the clean-up process often involves dispersive solid-phase extraction (dSPE) . After the initial QuEChERS extraction, the supernatant is mixed with a combination of sorbents. iastate.edu Common sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments and sterols. iastate.edu After vortexing and centrifugation, the cleaned extract is ready for LC-MS/MS analysis. iastate.edu For aqueous samples like drainage water, solid-phase extraction (SPE) using cartridges such as Bond Elut Plexa is a common clean-up approach before analysis. acs.org

Rigorous Method Validation and Quality Assurance in Deuterated Standard Applications

The reliability of analytical data heavily depends on stringent method validation and ongoing quality assurance, for which this compound serves as a crucial tool. clearsynth.com As a deuterated internal standard, it is used to construct calibration curves and to quantify the target analyte in samples, compensating for variations during sample preparation and instrumental analysis. oup.com

Validation protocols assess several key performance characteristics to ensure the method is fit for its intended purpose. oaepublish.com These include linearity, limits of detection and quantification, accuracy (measured as recovery), and precision (measured as reproducibility or relative standard deviation). oaepublish.com Quality control measures are implemented in each batch of samples, typically involving the analysis of a solvent blank and a matrix-matched blank to monitor for contamination and carryover. ceh.ac.uk

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. oaepublish.com

These limits are determined experimentally. A common approach involves calculating the signal-to-noise (S/N) ratio, where the LOD is often defined at an S/N ratio of 3:1 and the LOQ at a ratio of 10:1. oaepublish.com In other studies, the LOQ is established as the lowest point on a standard curve that demonstrates a relative standard deviation (RSD) of less than 15% across replicate analyses. oup.com The use of this compound helps to achieve low detection limits by improving the precision of measurements at trace levels.

The table below presents LOD and LOQ values for thiamethoxam analysis using deuterated standards from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Thiamethoxam in Various Matrices

| Matrix | LOD | LOQ | Source |

|---|---|---|---|

| Bee Hive Products (Nectar, Honey, Pollen) | 0.4 ng/g | 0.6 ng/g | ceh.ac.uk |

| Drainage Water | 0.2 ng/L | 0.7 ng/L | acs.org |

| Tea Leaves | 0.02 ng/g ww | 0.07 ng/g ww | nih.gov |

| Milk | - | 0.37-2.0 µg/kg | mdpi.com |

Note: Data is for the analyte thiamethoxam, determined in methods utilizing a deuterated internal standard.

Evaluation of Recoveries and Reproducibility Across Diverse Sample Types

Recovery studies are essential for assessing the accuracy of an analytical method. They measure the efficiency of the extraction process by comparing the amount of analyte measured in a spiked sample against the known amount added. Reproducibility, often expressed as the relative standard deviation (RSD), evaluates the precision of the method over multiple analyses. plos.org this compound is pivotal in these evaluations, as its consistent recovery helps to correct for losses of the target analyte during sample processing.

Methods are typically validated by analyzing replicate samples spiked at different concentration levels over several days to determine recovery percentages and RSDs. oaepublish.com Acceptable recoveries generally fall within the 70-120% range with an RSD of ≤20%, as often stipulated by regulatory guidelines.

The table below summarizes recovery and reproducibility data for methods using this compound or other deuterated thiamethoxam standards.

Table 2: Recovery and Reproducibility Data for Thiamethoxam Analysis

| Matrix | Analyte/Standard | Recovery (%) | Reproducibility (RSD %) | Source |

|---|---|---|---|---|

| Nectar/Honey | This compound | 91.3 ± 7.2 | - | ceh.ac.uk |

| Pollen | This compound | 83.5 ± 8.2 | - | ceh.ac.uk |

| Urine | Thiamethoxam | 117 | 10 | plos.org |

| Urine | Thiamethoxam | 96 | 7 | oup.com |

| Tea Leaves | Thiamethoxam | 105 ± 5.0 | <10 | nih.gov |

Note: Data reflects the performance of the analytical method for the specified analyte, which relies on a deuterated internal standard like this compound for quantification.

Interlaboratory Comparison Studies and Proficiency Testing Schemes

To ensure the comparability and reliability of results among different analytical laboratories, participation in interlaboratory comparisons (ILCs) and proficiency testing (PT) schemes is essential. europa.eu These programs are a requirement for laboratory accreditation under standards like ISO/IEC 17025. stefaniaaccorsi.it

In a typical PT scheme, a central organizer distributes homogenous samples of a specific matrix (e.g., water, food) containing a known concentration of an analyte to participating laboratories. ifatest.eu The laboratories analyze the sample using their own methods and report the results. ifatest.eu The organizer then statistically evaluates the performance of each laboratory, often using metrics like the 'z-score', which indicates how far a laboratory's result deviates from the consensus value. ifatest.eu

Mechanistic and Environmental Research Applications of Thiamethoxam D4 As a Tracer

Investigating Environmental Fate and Transport Processes Using Labeled Compounds

The use of Thiamethoxam-d4 enables detailed investigation into the various physical, chemical, and biological processes that govern the lifecycle of thiamethoxam (B1682794) in the environment. Its primary routes of dissipation include runoff, spray drift, aqueous photolysis, and microbial degradation. epa.gov Due to its high water solubility and low potential for bioaccumulation, understanding its movement and degradation in soil and water is crucial. epa.govregulations.gov

Elucidation of Degradation Pathways and Kinetics (Photodegradation, Hydrolysis, Biodegradation)

This compound is used to study the kinetics and pathways of thiamethoxam degradation, which occurs through photolysis (degradation by light), hydrolysis (reaction with water), and biodegradation (breakdown by microorganisms). The rate of degradation varies significantly depending on the environmental compartment. In terrestrial habitats, thiamethoxam is persistent, with soil photolysis half-lives of 2.7-3.2 months and aerobic soil metabolism half-lives ranging from 1.1 to 15.5 months. regulations.gov Conversely, it is less persistent in aquatic environments, with aerobic aquatic metabolism half-lives of several weeks (2.3-5.0 weeks) and aqueous photolysis half-lives as short as 3.4-3.9 days in clear water. regulations.gov

Photodegradation: Exposure to solar radiation significantly accelerates the degradation of thiamethoxam in water. mdpi.comnih.gov Studies modeling photodegradation kinetics in aqueous solutions found first-order rate constants of approximately 0.18 h⁻¹. mdpi.comnih.gov Both direct and indirect photolysis occur, with direct photolysis accounting for a majority of the degradation (76-88%), while reactions with reactive oxygen species (ROS) contribute to a lesser extent (5-17%). mdpi.com

Hydrolysis: The hydrolysis of thiamethoxam is highly dependent on pH. It is relatively stable in neutral and acidic solutions but hydrolyzes readily under alkaline conditions (pH 9). regulations.govnih.govresearchgate.net The reaction follows first-order kinetics. nih.govresearchgate.net This base-catalyzed hydrolysis can be a significant removal pathway in high-pH conditions, such as during lime softening in water treatment processes. boerenlandvogels.nl

Biodegradation: Microbial activity is a major driver for the removal of thiamethoxam from soil. nih.gov Various bacteria have been identified that can degrade thiamethoxam. For instance, the rhizobacterium Ensifer adhaerens strain TMX-23 can utilize it, and Labrys portucalensis F11 has been shown to completely remove it when provided with a supplementary carbon source. nih.govnih.govmdpi.com In one study, L. portucalensis F11 removed over 90% of the initial amount in just 3 days when co-metabolizing with sodium acetate. nih.gov The half-life for biodegradation in water has been reported to be as long as 65.22 days. nih.gov

Tracking the degradation of this compound allows for the identification of its key transformation products. The most significant and widely reported metabolite of thiamethoxam in soil, plants, and water is clothianidin. epa.govepa.govnih.goviscientific.org Clothianidin is itself a potent neonicotinoid insecticide and is considered a residue of concern in environmental risk assessments. epa.govepa.gov It is formed as a major degradate in several aerobic and anaerobic soil metabolism studies and is also detected under field conditions. epa.govepa.gov

Other degradation products have been identified through various pathways. Hydrolysis can lead to the formation of different products under acidic versus alkaline conditions. nih.govresearchgate.net Biodegradation by microorganisms like L. portucalensis F11 can result in numerous intermediates through pathways such as nitro reduction and oxadiazine ring cleavage. nih.govmdpi.com

| Metabolite Name | Common Abbreviation/Code | Formation Pathway(s) | Environmental Compartment(s) | Source(s) |

|---|---|---|---|---|

| Clothianidin | CGA 322704 | Metabolism (Soil, Plant), Degradation | Soil, Plants, Water | epa.govepa.govnih.goviscientific.org |

| N-(2-chlorothiazol-5-ylmethyl)-N'-methyl-N"-nitroguanidine | CGA 322704 | Metabolism | Urine (in rats), Plants | fao.orgfao.org |

| Thiamethoxam urea | - | Transformation | Household Dust | unl.edu |

| 3-(2-chlorothiazol-5-ylmethyl)-5-methyl- epa.govmdpi.comepa.govoxadiazinan-4-one | CGA 355190 | Metabolism | Soil | fao.org |

| 3-(2-chlorothiazol-5-ylmethyl)-5-methyl- epa.govmdpi.comepa.govoxadiazinan-4-ylidineamine | NOA 407475 | Metabolism | Soil | fao.org |

| 2-chloro-5-aminomethyl-thiazole | - | Hydrolysis | Water | researchgate.net |

The persistence of thiamethoxam is a function of several interconnected environmental factors.

pH: As noted, pH is a critical factor for hydrolysis. Thiamethoxam is significantly more stable at acidic to neutral pH (e.g., pH 4 and 7) compared to alkaline pH (e.g., pH 9.2), where degradation is much faster. nih.govresearchgate.net In one study, exposure to solar radiation at a more acidic pH of 5 resulted in higher degradation (82.12%) compared to neutral or basic pH levels. mdpi.com

Temperature: The isolated effect of temperature on thiamethoxam degradation appears to be limited; one study found no significant degradation even after heating to 60°C for three hours. mdpi.com However, temperature can significantly influence the rates of other degradation processes. For example, an increase in temperature can accelerate hydrolysis and photolysis rates. nih.govmdpi.com

Solar Radiation: Sunlight is a primary driver of thiamethoxam degradation in surface waters and on soil surfaces. regulations.govmdpi.com The half-life due to aqueous photolysis can be as short as a few days in clear water. regulations.gov The presence of dissolved organic matter in water can influence photodegradation rates, either by acting as a photosensitizer or by absorbing light. mdpi.com

Microbial Activity: The presence of degrading microorganisms is fundamental to the breakdown of thiamethoxam in soil and water. nih.gov The rate of biodegradation can be enhanced by the presence of other organic substrates (co-metabolism), which support a larger and more active microbial population. nih.govmdpi.com

| Condition | Medium | Half-Life (DT50) | Source(s) |

|---|---|---|---|

| Aerobic Metabolism | Soil | 1.1 - 15.5 months | regulations.gov |

| Aerobic Metabolism | Aquatic | 2.3 - 5.0 weeks | regulations.gov |

| Anaerobic Metabolism | Soil | 45.6 - 118 days | iscientific.org |

| Photolysis | Aqueous | 3.4 - 3.9 days | regulations.gov |

| Photolysis | Soil Surface | 2.7 - 3.2 months (80 - 97 days) | regulations.goviscientific.org |

| Hydrolysis (pH 9) | Water | 4.2 - 8.4 days | regulations.gov |

| Field Dissipation (Broadcast) | Terrestrial | 13 - 70.7 days | epa.gov |

| Field Dissipation (Seed Treatment) | Terrestrial | 72 - 111 days | epa.gov |

Identification of Transformation Products and Metabolites in Environmental Systems

Sorption and Desorption Dynamics in Soil and Sediment Compartments

The mobility of thiamethoxam in the environment is largely controlled by its interaction with soil and sediment particles. Sorption (adsorption) and desorption processes dictate whether the compound remains bound to solids or is transported with water through leaching or runoff. Thiamethoxam is generally considered to have medium to high mobility in soil, with reported organic carbon partition coefficient (Koc) values ranging from 33 to 178 L/kg-oc. regulations.govhawaii.gov

The sorption behavior of thiamethoxam is often described using isotherm models like the Freundlich and Langmuir equations. nih.govekb.egscielo.br The Freundlich model has been found to provide a good fit for both adsorption and desorption data in various soil types. hawaii.govnih.gov Kinetic studies indicate that the adsorption of thiamethoxam onto soil is a physical process. nih.gov Adsorption and desorption are influenced by temperature; in some soils, the Freundlich adsorption coefficient (Kf) is greater at lower temperatures (25°C), while in others, it is greater at higher temperatures (50°C). ekb.eg

| Soil Type | Freundlich Adsorption Coefficient (Kf in L/kg) | Organic Carbon Partition Coefficient (Koc in mL/goc) | Source(s) |

|---|---|---|---|

| Sandy Clay Loam | 2.32 | 77.2 | epa.gov |

| Loam | 0.90 | 53.1 | epa.gov |

| Sandy Loam | 0.71 | 176.7 | epa.gov |

| Sand | 0.22 | 43.0 | epa.gov |

| Loam | 0.65 | 38.3 | epa.gov |

| Silty Clay Loam | 0.79 | 33.1 | epa.gov |

| Muck (48.7% OM) | 16.5 | 58.4 | epa.gov |

| Sand (0.6% OM) | 0.13 | 37.4 | epa.gov |

The primary factors influencing the retention of thiamethoxam in soil are the organic matter (OM) and clay content. nih.gov Generally, soils with higher organic matter and clay content exhibit greater adsorption of thiamethoxam. nih.govscielo.br This is because pesticides are designed to attach to organic matter. msu.edu For example, a muck soil with 48.7% organic matter adsorbed a significantly higher percentage of applied thiamethoxam (33.8-34.7%) compared to a sand soil with only 0.6% organic matter (10.8-11.6%). epa.gov

However, the relationship is complex. While higher soil organic carbon (SOC) has been shown to be negatively correlated with the concentration of the metabolite clothianidin in leachate initially, this effect can fade over time. nih.govvt.edu This suggests that while soil organic matter can reduce peak loading and delay the movement of neonicotinoids, it may not eliminate the risk of leaching over an entire growing season. nih.govvt.edu

Adsorption Isotherms and Kinetic Studies

Leaching and Runoff Studies in Agricultural and Natural Systems

Research into the environmental mobility of Thiamethoxam is critical due to its extensive use and high water solubility. scielo.brresearchgate.net The use of this compound as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise measurement of the parent compound in environmental samples, forming the basis of these studies. ceh.ac.ukacs.org

Assessment of Transport to Surface and Groundwater Bodies

Thiamethoxam's chemical properties, including high water solubility (4100 mg/L) and persistence in soil (half-life can exceed 200 days), create a significant potential for it to move from agricultural fields into aquatic systems. scielo.brnih.govepa.gov The primary routes for this transport are surface runoff and leaching through the soil profile into groundwater. epa.govalexjvs.com

Studies have consistently detected Thiamethoxam in various water bodies.

In regions with high corn and soybean production, Thiamethoxam has been frequently found in streams. nih.gov

Monitoring of subsurface tile drains in agricultural fields has revealed that these systems can be significant conduits for neonicotinoids, including Thiamethoxam, to enter surface waters, especially after rainfall events. acs.org

One laboratory study simulating heavy rainfall on a sandy loam soil column found that as much as 66-79% of the applied Thiamethoxam was recovered in the leachate, demonstrating its high potential to leach under certain conditions. researchgate.net

Modeling of Environmental Mobility in Hydrological Systems

To predict the potential for contamination and assess risk, researchers use various environmental fate models. These models rely on experimentally determined chemical properties and degradation rates, which are accurately measured using analytical techniques dependent on standards like this compound.

One common tool is the Groundwater Ubiquity Score (GUS) , which uses a compound's soil half-life and soil organic carbon-water (B12546825) partitioning coefficient (Koc) to estimate its leaching potential. scielo.br Thiamethoxam is considered to have a high leaching potential due to its mobility in soil. alexjvs.com

More complex models, such as the Pesticide Root Zone Model (PRZM) , are used to simulate the movement of pesticides in the root zone to estimate runoff and erosion. epa.gov These models help to predict exposure concentrations in adjacent aquatic environments under various agricultural scenarios and weather patterns. epa.govregulations.gov Such modeling efforts are essential for regulatory risk assessments and for developing strategies to mitigate off-site transport of the insecticide. epa.gov

Plant Uptake, Translocation, and Distribution Research

As a systemic insecticide, Thiamethoxam is designed to be absorbed by plants and distributed throughout their tissues to protect against pests. epa.govepa.govhb-p.com Understanding the dynamics of this process is crucial for evaluating its efficacy and the potential exposure to non-target organisms that may feed on these plants. The quantification of Thiamethoxam and its metabolites in various plant tissues is heavily reliant on accurate analytical methods using isotopically labeled standards. researchgate.netceh.ac.uk

Mechanisms of Absorption and Systemic Movement within Plant Tissues

When applied to the soil or as a seed coating, Thiamethoxam is readily absorbed by the plant's roots. hb-p.comnih.gov Its high water solubility facilitates its transport from the roots to the aerial parts of the plant, including stems, leaves, and flowers, primarily through the xylem with the transpiration stream. hb-p.comresearchgate.net

Research has shown that Thiamethoxam can accumulate in different parts of the plant at varying concentrations. Studies in tomato and leek plants demonstrated that after root absorption, the compound is easily translocated upwards and tends to accumulate in the shoots and leaves. nih.govnih.gov In some cases, concentrations in the upper leaves can be significantly higher than in the lower stems or roots. researchgate.netnih.gov

Impact of Plant Species and Growth Conditions on Accumulation

The extent of Thiamethoxam uptake and its distribution within a plant can vary significantly based on the plant species, its growth stage, and soil characteristics. nih.gov

For example, a study on leek plants found that the total amount of Thiamethoxam absorbed was closely correlated with its concentration in the soil's pore water, indicating that soil type and its water-holding properties play a major role. nih.gov In wheat, seed treatments led to the accumulation of Thiamethoxam and its metabolites primarily in the flag leaves. colab.ws In contrast, a study on corn plants growing in different soil types found that fine-textured soils led to significantly more Thiamethoxam being leached compared to coarse-textured soils, which affected the amount available for plant uptake. researchgate.net

| Plant Species | Application Method | Key Findings | Reference |

|---|---|---|---|

| Tomato (Solanum lycopersicum) | Root Irrigation | TMX was transferable to all plant parts; concentrations were highest in top leaves. The metabolite clothianidin was also detected, with concentrations in leaves sometimes exceeding the parent TMX. | researchgate.netnih.gov |

| Leek (Allium porrum) | Root Irrigation | Easily absorbed by roots and translocated to shoots. Total uptake varied with soil type and was correlated with TMX concentration in soil pore water. | nih.govresearchgate.net |

| Wheat (Triticum aestivum) | Seed Treatment | 41% of TMX and its active metabolites accumulated in the flag leaves, providing protection against leaf-feeding pests. | colab.ws |

| Oilseed Rape (Brassica napus) | Seed Treatment | TMX and its metabolite clothianidin degraded quickly in young plants and were not detected by the flowering stage. | mdpi.com |

Metabolic Pathway Investigations in Biological Systems (Non-Human Organisms)

Once absorbed by an organism, Thiamethoxam undergoes metabolic transformation. Investigating these metabolic pathways is key to understanding its mode of action, the toxicity of its byproducts, and its persistence in the environment. This compound is used as a reference standard to help identify and quantify these various metabolites in complex biological matrices. researchgate.netvetdergikafkas.org

A primary metabolic pathway for Thiamethoxam in both plants and insects is its conversion to Clothianidin. epa.govvetdergikafkas.org This transformation is significant because Clothianidin is itself a potent neonicotinoid insecticide, and in some cases, it exhibits higher toxicity to certain organisms than Thiamethoxam. epa.govnih.gov Studies in tomato, leek, and wheat have all confirmed the formation of Clothianidin within the plant tissues following Thiamethoxam application. nih.govnih.govcolab.ws

Microbial degradation is another important metabolic route. Research on the bacterium Labrys portucalensis F11 showed it could completely degrade Thiamethoxam, proposing pathways that include nitro reduction and cleavage of the oxadiazine ring. nih.gov

In vertebrates, metabolism has also been studied. For instance, research in the Mongolian racerunner lizard identified Clothianidin and a demethylated form of Thiamethoxam as the main metabolites, implicating specific cytochrome P450 enzymes in the process. nih.gov

| Metabolite Name | Organism Type | Significance | Reference |

|---|---|---|---|

| Clothianidin | Plants, Insects, Soil Microbes, Vertebrates | A major, often more toxic, insecticidal metabolite. | epa.govvetdergikafkas.orgnih.govepa.gov |

| Demethyl-Thiamethoxam | Vertebrates (Mice, Lizards) | A metabolite linked to toxic effects in some animal studies. | nih.gov |

| Nitroso-Clothianidin | Mammals (Human liver cytosol) | Product of nitro-reduction by aldehyde oxidase. | nih.gov |

In Vivo and In Vitro Biotransformation Studies (e.g., Cytochrome P450-mediated metabolism)

The biotransformation of neonicotinoid insecticides is a key area of research, with a focus on the enzymatic systems responsible for their metabolism. Cytochrome P450 (CYP) enzymes, a family of membrane-bound hemoproteins, are primarily responsible for Phase I metabolism of neonicotinoids in the liver. mdpi.comnih.gov In vitro studies utilizing hepatic microsomes from various species are instrumental in understanding these metabolic pathways.

In such studies, this compound is frequently used as an internal standard for the accurate quantification of the parent compound and its metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov For instance, research on the CYP-dependent metabolism of thiamethoxam in poultry (chicken, ducks, geese, and quails) and rats employed this compound to facilitate the analysis. mdpi.comnih.govresearchgate.net These in vitro assays with hepatic microsomes revealed that the primary metabolite of thiamethoxam is clothianidin. mdpi.comnih.gov

Studies have shown that specific CYP isoforms, such as CYP3A4 and CYP2C19 in humans, are key to the metabolism of thiamethoxam to clothianidin. mdpi.comnih.gov Research in poultry has indicated that chickens may possess a greater capacity for neonicotinoid metabolism compared to other poultry species. nih.govresearchgate.net The use of this compound in these experiments ensures that variations in sample preparation and instrument response are accounted for, leading to reliable kinetic data on enzyme activity and species-specific differences in metabolism. researchgate.net

Identification and Characterization of Metabolites and Transformation Products

This compound is essential for the accurate identification and quantification of metabolites and environmental degradation products of thiamethoxam. researchtrends.netpubcompare.ai As thiamethoxam breaks down in organisms and the environment, it forms a range of new compounds, each with potentially different properties and toxicities. iaea.org The most significant metabolite of thiamethoxam is clothianidin, which is itself a registered neonicotinoid insecticide and is often considered a residue of concern alongside the parent compound. mdpi.comepa.govusgs.gov

Research using analytical methods that rely on this compound as an internal standard has identified several key metabolites in various matrices. In vitro metabolism assays with poultry liver microsomes confirmed the formation of clothianidin, N-desmethyl-thiamethoxam, thiamethoxam-urea, and clothianidin-urea. mdpi.com Similarly, studies on wheat plants treated with thiamethoxam detected clothianidin shortly after application, followed by the appearance of other metabolites like nitroguanidine (B56551) and N-desmethyl-thiamethoxam after several days. researchgate.net In mice, dietary studies identified CGA322704 (clothianidin), CGA265307, and CGA330050 as major metabolites. nih.gov

The data below summarizes key metabolites of Thiamethoxam identified in various research studies.

| Metabolite Name | Chemical Name | Matrix/Organism | Reference |

|---|---|---|---|

| Clothianidin (CGA 322704) | (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine | Poultry, Mice, Wheat, Soil, Milk | mdpi.comepa.govresearchgate.netnih.govfao.org |

| N-desmethyl-thiamethoxam | (E)-3-((2-chlorothiazol-5-yl)methyl)-1,3,5-oxadiazinan-4-ylidene(nitro)amine | Poultry, Wheat | mdpi.comresearchgate.net |

| Thiamethoxam-urea | Not specified | Poultry | mdpi.com |

| Nitroguanidine | Not specified | Wheat | researchgate.net |

| CGA265307 | N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine | Mice, Pears | nih.govfao.org |

| CGA330050 | Metabolite name not specified | Mice | nih.gov |

| NOA 407475 | 3-(2-chlorothiazol-5-ylmethyl)-5-methyl- mdpi.comresearchtrends.netscispace.comoxadiazinan-4-ylideneamine | Goat Liver | fao.org |

Tracing Isotopic Labels to Elucidate Reaction Mechanisms and Metabolic Fates

The core utility of isotopically labeled compounds like this compound lies in their application for tracing the path of molecules through complex processes. thieme-connect.de By substituting specific hydrogen atoms with deuterium (B1214612), a stable, heavier isotope, this compound acts as a tracer that behaves almost identically to the unlabeled compound chemically but is distinguishable by mass spectrometry. medchemexpress.com This allows researchers to precisely track the fate of the original molecule and its fragments. medchemexpress.com

This technique is particularly powerful for elucidating fragmentation pathways in mass spectrometry and, by extension, understanding metabolic reactions. mun.ca For example, tandem mass spectrometry (MS/MS) analysis of thiamethoxam reveals fragment ions at m/z 211 and 181. mun.ca By comparing the fragmentation of unlabeled thiamethoxam with that of this compound, researchers can confirm the structural identity of these fragments. mun.ca One such study using this compound provided evidence that the fragment ion at m/z 181 arises from the loss of CH₂O from the m/z 211 fragment, thereby invalidating a previously proposed fragmentation pathway. mun.ca

Furthermore, the enrichment of heavier isotopes during metabolic processes can provide clues about the reactions taking place. A study on leafy vegetables noted that the metabolism of thiamethoxam to clothianidin and other compounds led to an enrichment of ¹⁵N, indicating specific enzymatic processes were at work. nih.gov While this study focused on nitrogen isotopes, the principle underscores how isotopic shifts, traceable with compounds like this compound, can illuminate metabolic mechanisms. nih.gov The use of deuterated internal standards in isotope dilution mass spectrometry is recognized as a robust method for achieving high accuracy and precision, as it corrects for analyte loss and matrix effects during analysis. researchgate.net

Future Directions in Thiamethoxam D4 Academic Research

Integration of Thiamethoxam-d4 with High-Resolution Mass Spectrometry for Untargeted Metabolomics and Exposomics

The future of environmental and health research lies in understanding the complex interplay between organisms and their chemical environment. Fields like untargeted metabolomics and exposomics aim to capture a comprehensive snapshot of all metabolites and external exposures within a biological system. nih.govgavi.org In this context, this compound, a deuterated isotopologue of the neonicotinoid insecticide Thiamethoxam (B1682794), serves as a critical tool for ensuring data quality and accuracy in high-resolution mass spectrometry (HRMS) workflows. nih.govescholarship.org

The core utility of this compound in these advanced analytical fields is its role as an internal standard. nih.gov In untargeted studies, where the goal is the unbiased detection of thousands of compounds, significant analytical variability can arise from sample preparation and instrument performance. nih.gov By adding a known quantity of this compound to a sample before analysis, researchers can correct for these variations. Since deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute in chromatography and experience similar ionization effects in the mass spectrometer, but are distinguishable by their higher mass. This allows for robust normalization of the data, improving the reliability of compound identification and quantification.

High-resolution mass spectrometry techniques, such as those using Orbitrap or Time-of-Flight (TOF) analyzers, benefit significantly from the use of labeled standards. nih.govnih.gov These instruments generate vast amounts of complex data. The presence of a consistent internal standard like this compound helps anchor the analysis, aiding in the alignment of chromatograms and the confident identification of unknown metabolites by providing a stable reference point in both retention time and mass-to-charge ratio.

The exposome concept, which encompasses all environmental exposures throughout a lifetime, requires the analysis of a wide array of biological and environmental samples. nih.gov this compound is employed in these large-scale studies to ensure that measurements of Thiamethoxam and related compounds are comparable and accurate across different sample types and analytical batches. escholarship.org

Table 1: Comparison of HRMS Acquisition Modes for Untargeted Analysis This interactive table summarizes key characteristics of Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA), two common HRMS modes where internal standards like this compound are essential.

| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) | Role of this compound |

| Selection Method | Selects precursor ions based on intensity from a survey scan for MS/MS fragmentation. | Fragments all ions within predefined m/z windows without prior selection. | Provides a constant reference signal for data alignment and normalization in both modes. |

| Reproducibility | Can be lower, as low-abundance ions may not be consistently selected for fragmentation. nih.gov | Higher reproducibility, as all ions within a window are fragmented in every cycle. nih.gov | Corrects for run-to-run intensity variations, improving reproducibility. |

| Detection Power | Good for abundant metabolites but may miss low-level compounds. | Superior detection of low-abundance metabolites due to comprehensive fragmentation. nih.gov | Ensures accurate quantification of low-level analytes by accounting for matrix effects. |

| Data Complexity | Generates cleaner MS/MS spectra that are easier to match to libraries. | Produces complex, convoluted MS/MS spectra requiring sophisticated deconvolution software. | Aids in confirming the presence of the target analyte (Thiamethoxam) amidst complex data. |

Applications in Advanced Environmental Tracing Models for Comprehensive Contaminant Mass Balances

Understanding the fate and transport of pesticides in the environment is crucial for assessing their impact. This compound is an indispensable tool in the development and validation of advanced environmental tracing models, which are used to calculate comprehensive mass balances of contaminants like Thiamethoxam. acs.org A mass balance approach systematically accounts for the total quantity of a chemical introduced into a system, tracking its distribution across different environmental compartments such as soil, water, and air, as well as its degradation over time. researchgate.netepa.gov

In practice, researchers use this compound as an internal standard for the precise quantification of Thiamethoxam in various environmental matrices. acs.org For example, in studies tracking the leaching of pesticides from agricultural fields into groundwater or surface water, water samples are collected over time. Before analysis via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), each sample is "spiked" with a known amount of this compound. acs.org This allows for the accurate determination of the parent compound's concentration, even at very low levels (nanograms per liter), by correcting for any loss of analyte during the sample extraction and cleanup process. acs.org

The highly accurate concentration data obtained using this compound is then used as input for environmental fate models. These models use mathematical equations to describe processes like advection, dispersion, sorption to soil particles, and chemical or biological degradation. The goal is to create a complete budget, or mass balance, of the pesticide in the studied ecosystem. epa.gov This allows scientists to determine the proportion of the applied pesticide that remains in the soil, leaches into water bodies, is taken up by plants, or degrades into other compounds. acs.orgresearchgate.net

Table 2: Example of a Simplified Contaminant Mass Balance Calculation This table illustrates how data derived from analyses using this compound as a standard can be used in a mass balance model for a hypothetical agricultural field.

| Compartment/Process | Mass of Thiamethoxam | Data Source/Method |

| Input | ||

| Initial Application | 1000 g | Documented application rate. |

| Outputs & Sinks | ||

| Leached to Groundwater | 12 g | Calculated from measured concentrations (quantified using this compound standard) in drainage water over time. acs.org |

| Runoff to Surface Water | 5 g | Calculated from concentrations in runoff samples, quantified using this compound. |

| Transformations | ||

| Degraded to Metabolites (e.g., Clothianidin) | 250 g | Estimated from soil/water metabolite concentrations, quantified using labeled standards. |

| Residual | ||

| Remaining in Soil | 500 g | Measured directly from soil samples using this compound for quantification. |

| Unaccounted For | 233 g | Represents other processes like atmospheric volatilization or irreversible binding to soil. |

| Total Accounted For | 1000 g | Sum of all outputs, sinks, transformations, and residuals. |

Utilization of this compound in Mechanistic Studies of Non-Target Organism Interactions

Investigating the biochemical and molecular interactions of pesticides in non-target organisms is fundamental to understanding their potential unintended ecological effects. This compound plays a crucial, behind-the-scenes role in these mechanistic studies. The focus here is not on the direct effects, but on using the deuterated standard as an analytical tool to precisely map the metabolic fate of Thiamethoxam and elucidate its interaction with cellular machinery.

When a non-target organism is exposed to Thiamethoxam, the compound can undergo various metabolic transformations. nih.govnih.gov Key pathways include the conversion of Thiamethoxam to its more toxic metabolite, Clothianidin, through demethylation and other enzymatic reactions. nih.govnih.govresearchgate.net To study these biochemical pathways, scientists must accurately measure the concentrations of both the parent compound and its various metabolites within tissues and cells.

This is where this compound becomes essential. In a typical experiment, tissues from an exposed organism are analyzed. This compound is added during the sample preparation phase to act as an internal standard for quantification via mass spectrometry. nih.gov Because it behaves identically to the native Thiamethoxam during extraction but is clearly distinguishable by its mass, it enables highly accurate measurement of the parent compound. Similarly, deuterated standards for the expected metabolites (like Clothianidin-d3) are also used. nih.govacs.org This precise quantification is the foundation for understanding the kinetics of metabolic pathways—how quickly Thiamethoxam is converted to its metabolites and how these metabolites are subsequently cleared or accumulated. nih.gov Such studies have been used to explore the interaction of Thiamethoxam with biomolecules like DNA and key enzymes involved in oxidative stress. nih.gov

Table 3: Key Thiamethoxam Metabolites and Their Formation Pathways This table outlines major metabolic transformations of Thiamethoxam, the study of which relies on accurate quantification using labeled standards like this compound.

| Metabolite | Formation Pathway | Biochemical Mechanism |

| Clothianidin | Conversion from Thiamethoxam | N-demethylation of the oxadiazine ring, followed by rearrangement. nih.govnih.gov This is a primary metabolic route in many organisms. nih.govresearchgate.net |

| N-Desmethyl-thiamethoxam | Demethylation | Removal of the methyl group from the oxadiazine ring nitrogen. researchgate.net |

| Thiamethoxam-urea | Ring Cleavage | Cleavage of the 1,3,5-oxadiazinane ring structure. nih.govnih.gov |

Development of Novel Research Tools and Methodologies Based on Deuterated Pesticides for Enhanced Environmental Forensics

Environmental forensics seeks to identify the source, timing, and extent of chemical contamination in the environment, often for legal or regulatory purposes. researchgate.net The development of robust analytical methods is central to this field, and deuterated pesticides, including this compound, are foundational to creating the next generation of these research tools.

The primary application of deuterated standards in environmental forensics is in isotope dilution mass spectrometry (IDMS). This technique is considered a gold-standard quantitative method because of its high precision and accuracy. By introducing a known amount of a labeled standard like this compound into an environmental sample, analysts can overcome challenges posed by complex matrices (e.g., sediment, wastewater) that often interfere with measurements. This ensures that the quantitative data generated is legally defensible.

Future methodologies in environmental forensics are moving towards more sophisticated approaches. For example, compound-specific isotope analysis (CSIA) can help distinguish between different sources of the same contaminant by looking at subtle variations in the natural isotopic ratios (e.g., ¹³C/¹²C) of the molecule. While CSIA focuses on natural abundance, the use of artificially deuterated standards like this compound remains critical for the accurate quantification needed to complement these source-tracking investigations. europa.eu

Furthermore, as new analytical platforms like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry become more common in forensics, the need for high-quality internal standards to navigate the complex datasets they produce increases. researchgate.net Deuterated pesticides serve as reliable signposts in these intricate analyses, ensuring that methods for tracking pollutants are both sensitive and accurate.

Table 4: Role of Deuterated Standards in Environmental Forensic Methodologies This table outlines how deuterated pesticides like this compound are integral to various environmental forensic techniques.

| Forensic Application | Methodology | Role of Deuterated Standard (e.g., this compound) |

| Contaminant Source Tracking | Chemical Fingerprinting | Provides accurate quantification of specific pesticide isomers or impurities that can be unique to a particular manufacturer or source. |

| Quantification in Legal Disputes | Isotope Dilution Mass Spectrometry (IDMS) | Acts as an internal standard to provide highly accurate and legally defensible concentration data, correcting for matrix effects and sample loss. researchgate.net |

| Age-Dating of Spills | Degradation Product Ratio Analysis | Enables precise measurement of the ratio between the parent compound (Thiamethoxam) and its degradation products (e.g., Clothianidin), which can help estimate the time since the contamination event. |

| Assessing Remediation Efficacy | Pre- and Post-Remediation Monitoring | Ensures consistent and comparable quantitative analysis of contaminant levels over time to verify the effectiveness of cleanup efforts. |

Q & A

Q. How is Thiamethoxam-d4 synthesized, and what analytical methods validate its purity and isotopic integrity?

this compound, a deuterated analog of thiamethoxam, is synthesized via isotopic exchange or deuterated precursor reactions. Key validation methods include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm molecular mass and deuterium incorporation .

- Nuclear Magnetic Resonance (NMR) to verify structural integrity and isotopic positioning.

- High-Resolution Mass Spectrometry (HRMS) to assess isotopic purity (>98% deuterium enrichment is typical for internal standards) .

- Stability testing under varying pH and temperature conditions to ensure no deuterium loss during storage .

Q. What are the primary applications of this compound in environmental and toxicological studies?

this compound is primarily used as an internal standard in mass spectrometry to quantify thiamethoxam residues in environmental samples (e.g., soil, water) and biological matrices. Its applications include:

- Tracer studies to monitor degradation pathways and metabolite formation in agroecosystems .

- Adsorption/desorption experiments to assess soil binding kinetics using isotope dilution techniques .

- Quality control in regulatory compliance testing, ensuring minimal matrix interference in analytical workflows .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its chemical behavior compared to non-deuterated thiamethoxam?

Deuterium substitution alters reaction kinetics and stability due to the kinetic isotope effect (KIE) :

- Degradation rates : this compound may exhibit slower hydrolysis in aqueous environments (e.g., KIE ≈ 2–3 for C-D vs. C-H bonds) .

- Metabolic pathways : In vivo studies using LC-MS/MS reveal delayed hepatic metabolism in model organisms (e.g., Apis mellifera), impacting toxicity assessments .

- Experimental design : Use paired experiments (deuterated vs. non-deuterated) to isolate isotopic effects from environmental variables .

Q. What methodological challenges arise when reconciling contradictory data on this compound’s environmental persistence?

Contradictions often stem from:

- Matrix-specific degradation : Soil organic content and microbial activity cause variability in half-life measurements (e.g., 3–100 days) .

- Analytical artifacts : Deuterium loss during extraction (e.g., solvent pH) may skew recovery rates; mitigate via pH-controlled SPE protocols .

- Statistical approaches : Apply multivariate analysis (e.g., PCA) to distinguish environmental factors from experimental noise .

Q. How can researchers optimize experimental designs for studying this compound’s bioavailability in non-target organisms?

Key considerations include:

- Dose-response models : Use isotopically labeled dosing to track bioaccumulation in tissues (e.g., LC-MS/MS with MRM transitions) .

- Controlled variables : Standardize temperature, humidity, and organism age (e.g., OECD Guidelines 213 for honeybee studies) .

- Ethical frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for translational impact .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound studies, particularly for multi-laboratory collaborations?

- Detailed SOPs : Document extraction solvents (e.g., acetonitrile:water ratios), column types (C18 for LC), and MS parameters (e.g., collision energy) .

- Inter-laboratory validation : Share deuterated reference materials and participate in proficiency testing (e.g., EURL-FA PT schemes) .

- Data transparency : Archive raw spectra and chromatograms in supplementary materials, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.